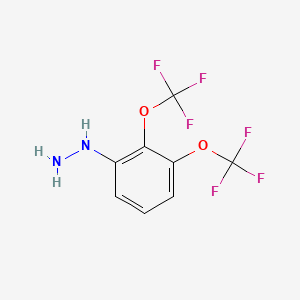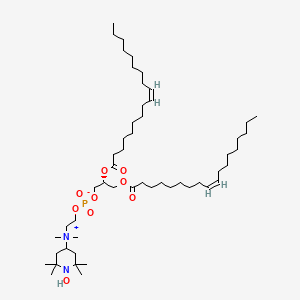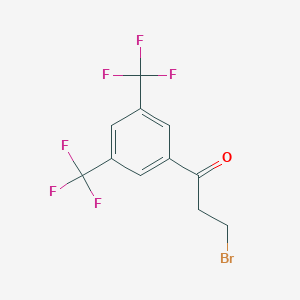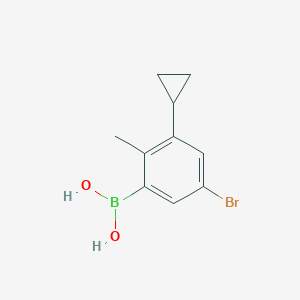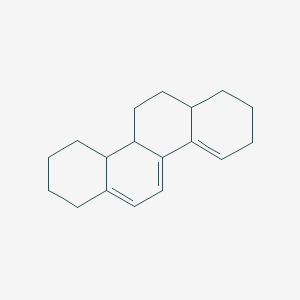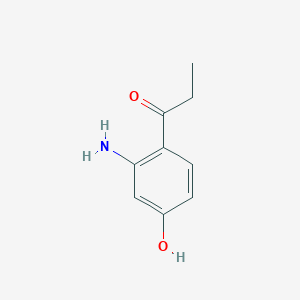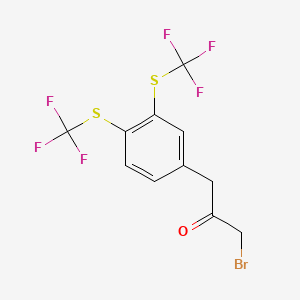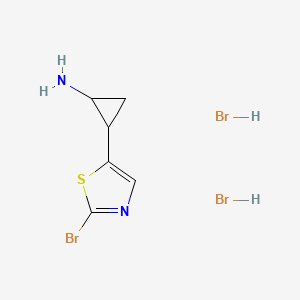
2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-Rel-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide is a complex organic compound featuring a cyclopropane ring substituted with a bromo-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Rel-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide typically involves multiple steps, starting from readily available precursors. One common route includes the cyclopropanation of an appropriate alkene followed by the introduction of the bromo-thiazole group through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-Rel-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromo group in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted thiazole derivatives.
Scientific Research Applications
(1S,2S)-Rel-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S)-Rel-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-thiazole moiety is known to interact with biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound used in the synthesis of various organic molecules.
Uniqueness
(1S,2S)-Rel-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide is unique due to its specific structural features, such as the cyclopropane ring and bromo-thiazole moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H9Br3N2S |
|---|---|
Molecular Weight |
380.93 g/mol |
IUPAC Name |
2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide |
InChI |
InChI=1S/C6H7BrN2S.2BrH/c7-6-9-2-5(10-6)3-1-4(3)8;;/h2-4H,1,8H2;2*1H |
InChI Key |
UZYAXIBEMSBNPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CN=C(S2)Br.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


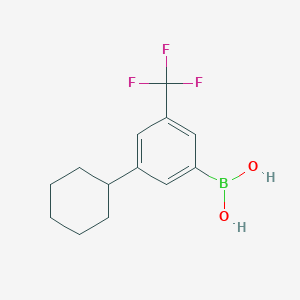
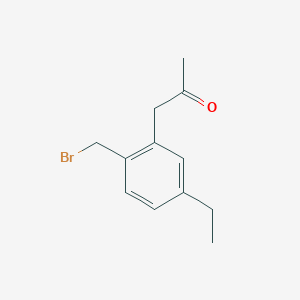
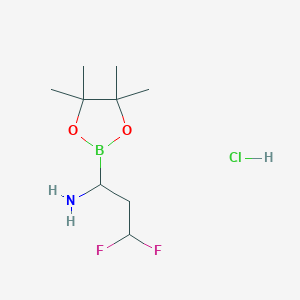
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14067612.png)
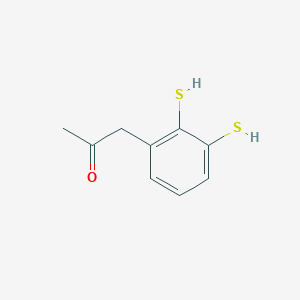
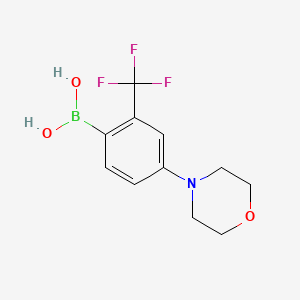
![N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B14067623.png)
